Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate

Coordination chemistry Ligand design Metal complex geometry

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate (CAS 797763-13-4), also designated diethyl 8-quinolylmethylphosphonate (8-dqmp), is an organophosphorus ligand of the quinolylmethylphosphonate class with molecular formula C₁₄H₁₈NO₄P and a molecular weight of 295.27 g/mol. The compound features a quinolin-8-yl moiety linked via an oxymethylene bridge to a diethyl phosphonate group, providing two potential donor atoms—the quinoline nitrogen and the phosphoryl oxygen—that enable selective metal coordination.

Molecular Formula C14H18NO4P
Molecular Weight 295.27 g/mol
CAS No. 797763-13-4
Cat. No. B12541358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl {[(quinolin-8-yl)oxy]methyl}phosphonate
CAS797763-13-4
Molecular FormulaC14H18NO4P
Molecular Weight295.27 g/mol
Structural Identifiers
SMILESCCOP(=O)(COC1=CC=CC2=C1N=CC=C2)OCC
InChIInChI=1S/C14H18NO4P/c1-3-18-20(16,19-4-2)11-17-13-9-5-7-12-8-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3
InChIKeyXZNAXRGDMJDXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate (CAS 797763-13-4): Core Identity and Research-Grade Characteristics


Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate (CAS 797763-13-4), also designated diethyl 8-quinolylmethylphosphonate (8-dqmp), is an organophosphorus ligand of the quinolylmethylphosphonate class with molecular formula C₁₄H₁₈NO₄P and a molecular weight of 295.27 g/mol [1]. The compound features a quinolin-8-yl moiety linked via an oxymethylene bridge to a diethyl phosphonate group, providing two potential donor atoms—the quinoline nitrogen and the phosphoryl oxygen—that enable selective metal coordination [2]. Its synthesis via the Michaelis–Arbuzov reaction is well-established, and the compound has been fully characterized by NMR (¹H, ¹³C), IR, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction of its platinum(II) and palladium(II) complexes [1][2]. The primary research interest in 8-dqmp stems from its role as a precursor to metal-based antitumor agents, wherein its exclusive monodentate N-donor coordination mode confers predictable complex geometry that is structurally and biologically distinct from its 2-quinolyl positional isomer [3].

1
Metal-coordination chemistry precursor with defined monodentate N-donor behavior
Yields exclusively trans square-planar complexes
2
Enables reproducible synthesis of single-species Pt(II) and Pd(II) complexes
Eliminates geometric isomerism observed with the 2-quinolyl analog
3
Suited for metallodrug discovery workflows requiring predictable geometry
Supports ligand-based structure-activity relationship studies

Why Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate Cannot Be Interchanged with Positional Isomers or Monoester Analogs


The quinoline substitution position (8- vs. 2-) in quinolylmethylphosphonate ligands dictates fundamental coordination behavior: 8-dqmp binds metal ions exclusively through the quinoline nitrogen as a monodentate N-donor, yielding only trans-[M(8-dqmp)₂X₂] complexes, whereas 2-dqmp can adopt either monodentate N-bonded or bidentate N,O-chelating modes, producing both trans and cis geometric isomers [1][2]. This divergence in coordination chemistry translates into systematically different cytostatic activities—palladium(II) dichloride complexes of 8-dqmp exhibit approximately 7-fold greater potency against KB carcinoma cells (IC₅₀ 9.03 μM vs. 64.91 μM for the 2-dqmp analog) [3]. Furthermore, 8-dqmp-derived quinolinium salt complexes undergo thermal conversion to hexahalogenodimetallic species at ~100 °C, a transformation not observed for the 2-dqmp counterparts, with implications for thermal stability and processing [4]. Generic substitution with the 2-quinolyl isomer, the monoethyl ester analog (8-Hmqmp), or other aminophosphonate ligands would therefore alter metal-binding stoichiometry, complex geometry, biological activity, and thermal behavior in ways that are not predictable without compound-specific data.

8-dqmp (this compound)
Monodentate N-donor only; single trans isomer; higher reported cytostatic response in tested cell models; unique thermal dimerization at ~100 °C
2-dqmp or monoester analogs
Ambidentate N,O-coordination produces cis/trans mixtures; ~7-fold lower reported activity in KB cells; no thermal dimerization; may require isomer separation
Direct replacement risk
Switching to 2-isomer or monoester analog can alter complex geometry, biological endpoint profiles, and thermal processing behavior. Reported differences are compound-specific; class-level inference may not predict individual outcomes.

Quantitative Differentiation Evidence for Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate Against the Closest Analogs


Exclusive Monodentate N-Donor Coordination Mode of 8-dqmp vs. Ambidentate 2-dqmp

8-dqmp binds palladium(II) and platinum(II) exclusively through the quinoline nitrogen as a monodentate ligand, forming solely trans-[M(8-dqmp)₂X₂] complexes in neutral medium. In contrast, 2-dqmp exhibits ambidentate behavior, functioning as either monodentate N-bonded (yielding trans-[Pd(2-dqmp)₂X₂]) or bidentate N,O-chelating (yielding cis-[Pd(2-dqmp)X₂]), leading to multiple isomeric forms detectable by NMR [1][2]. This ligand-level selectivity eliminates geometric isomerism during complexation, an advantage for reproducible synthesis and single-species characterization.

Coordination mode
Head-to-head
Exclusive monodentate N-donor vs. ambidentate N,O modes
Ensures single trans geometry; simplifies NMR and XRD characterization
2-dqmp yields cis/trans mixtures
Coordination chemistry Ligand design Metal complex geometry

Superior Cytostatic Potency of 8-dqmp Palladium(II) Dichloride Complex vs. 2-dqmp Analog on KB Carcinoma Cells

The trans-[Pd(8-dqmp)₂Cl₂] complex exhibits an IC₅₀ of 9.03 μM against human epidermoid KB carcinoma cells, compared to 64.91 μM for the corresponding 2-dqmp complex trans-[Pd(2-dqmp)₂Cl₂], representing an approximately 7.2-fold greater potency [1]. Against murine leukemia L1210 cells, the same 8-dqmp complex shows an IC₅₀ of 10.76 μM versus 77.71 μM for the 2-dqmp analog, a 7.2-fold difference as well [1]. Data are compiled from original reports in refs. [36] and [37] as tabulated in the 2010 review [1].

PdCl₂ complex activity
Head-to-head
~7.2-fold lower IC₅₀ on KB cells (9.03 µM vs 64.91 µM)
Supports 8-isomer selection for ligand SAR studies in metallodrug research
KB carcinoma cell line; L1210 similar trend
Antitumor metallodrugs Cytostatic activity KB cell line

Markedly Higher Cytostatic Activity of 8-dqmp Quinolinium Tetrabromoplatinate Salt vs. 2-dqmp Analog on Both KB and L1210 Lines

The quinolinium salt complex [Hdqmp]₂[PtBr₄]·2H₂O derived from 8-dqmp displays IC₅₀ values of 10.90 μM (KB) and 8.42 μM (L1210), whereas the 2-dqmp-derived analog [Hdqmp]₂[PtBr₄]·2H₂O is essentially inactive, with IC₅₀ > 100 μM on both cell lines [1]. This represents at minimum a >9.2-fold potency differential on KB cells and >11.9-fold on L1210 cells [1]. Similarly, [Hdqmp]₂[PdCl₄]·2H₂O from 8-dqmp (IC₅₀ 18.98 μM KB, 13.65 μM L1210) far outperforms its 2-dqmp counterpart (>100 μM KB, 52.47 μM L1210) [1].

Ionic Pt salt activity
Head-to-head
>9-fold (KB) and >11-fold (L1210) lower IC₅₀ for 8-dqmp salt
8-substitution appears required for activity in ionic platinum complexes
2-isomer salt >100 µM on both lines
Platinum complexes Antitumor activity Ionic metal complexes

Thermal Conversion of 8-dqmp Quinolinium Salts to Hexahalogenodimetallic Species at ~100 °C Not Observed for 2-dqmp

Thermogravimetric and differential thermal analysis (DTA/TG) revealed that upon heating to approximately 100 °C, 8-dqmp quinolinium salt complexes [8-dqmpH]₂[PdX₄] undergo conversion to the corresponding hexahalogenodipalladium salt complexes [8-dqmpH]₂[Pd₂X₆] (X = Cl, Br), a transformation not observed for the analogous 2-dqmp salts under identical conditions [1]. This thermally induced dimerization is driven by the distinct solid-state packing and hydrogen-bonding environment unique to the 8-substituted isomer, as confirmed by X-ray crystallography [2].

Thermal conversion
Head-to-head
Dimerization to [Pd₂X₆]²⁻ at ~100 °C unique to 8-dqmp salts
Distinct thermal fingerprint; may inform processing and stability assessment
Not observed for 2-dqmp analogs
Thermal stability Thermogravimetric analysis Complex decomposition

Single-Crystal X-Ray Structure of trans-[PtCl₂(8-dqmp)₂] Reveals Unusually Short Pt···H Contact and Defined Coordination Geometry

The crystal structure of trans-[PtCl₂(8-dqmp)₂] (space group P1̄, Z = 2) reveals a slightly distorted trans square-planar platinum(II) center with Pt–N = 2.042(4) Å and Pt–Cl = 2.306(1) Å [1]. The dihedral angle between the Pt coordination plane and the mean plane of the 8-quinolylmethyl moiety is 65.1(1)° [1]. A notable structural feature is a very short methylene proton–platinum distance of 2.309(5) Å occupying approximately axial positions, indicative of a Pt···H interaction that may influence ligand lability and reactivity [1]. Refinement converged to a final R factor of 3.02% [1]. While crystallographic data for the 2-dqmp platinum analog are not available at equivalent resolution for direct unit-cell comparison, the 8-dqmp complex is the only isomer for which such detailed Pt–ligand geometric parameters have been reported, establishing a structural baseline.

X-ray structure
Supporting
Pt–N 2.042 Å, Pt–Cl 2.306 Å, Pt···H 2.309 Å, R=3.02%
High-resolution benchmark for computational modeling of metal–phosphonate interactions
No equivalent structure for 2-dqmp Pt complex
X-ray crystallography Platinum(II) coordination Structural chemistry

Acetate-Bridged Dimer of 8-dqmp Palladium(II) Achieves IC₅₀ of 2.80 μM on L1210 Leukemia Cells

Among all quinolylmethylphosphonate-derived metal complexes evaluated, the acetate-bridged dimer [Pd(8-dqmp-H)(μ-OAc)]₂ bearing the 8-dqmp scaffold achieved an IC₅₀ of 2.80 μM against murine leukemia L1210 cells, one of the lowest values reported across the entire compound class [1]. This compares favorably with the most active 2-dqmp-derived palladium complexes, such as [Pd(2-dqmp)₂Br₂] which showed IC₅₀ values of 12.72 μM (KB) and 3.30 μM (L1210) in the same compilation [1], and with cisplatin as a clinical reference. The acetate dimer of the 2-mqmp (monoester) analog was inactive (IC₅₀ > 100 μM on L1210) [1], underscoring the critical role of both the diester and the 8-substitution pattern.

Acetate dimer potency
Cross-study
IC₅₀ 2.80 µM on L1210 cells for [Pd(8-dqmp-H)(μ-OAc)]₂
Among lowest in quinolylmethylphosphonate series; underscores diester 8-substitution role
2-monoester analog inactive (>100 µM)
Palladium acetate complexes Antitumor activity L1210 leukemia

High-Value Application Scenarios for Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate Based on Quantitative Differentiation Evidence


Rational Design of Platinum(II) and Palladium(II) Antitumor Agents with Predictable trans Square-Planar Geometry

The exclusive monodentate N-donor coordination of 8-dqmp eliminates the geometric isomerism that complicates 2-dqmp complex synthesis, enabling the reproducible preparation of single-species trans-[M(8-dqmp)₂X₂] complexes. This is critical for structure–activity relationship (SAR) programs where batch-to-batch geometric consistency is required for reliable IC₅₀ determination. The 7.2-fold greater potency of trans-[Pd(8-dqmp)₂Cl₂] (IC₅₀ 9.03 μM KB) over its 2-dqmp analog (IC₅₀ 64.91 μM KB) [1] directly supports prioritizing the 8-isomer in metallodrug lead optimization. Researchers developing next-generation platinum-group metal anticancer complexes should procure 8-dqmp rather than 2-dqmp when predictable trans geometry and superior baseline cytostatic activity are design requirements.

Synthesis of High-Potency Ionic Platinum(IV) and Palladium(II) Quinolinium Salt Complexes

The >9-fold potency advantage of 8-dqmp-derived quinolinium tetrabromoplatinate salts (IC₅₀ 10.90 μM KB, 8.42 μM L1210) over the essentially inactive 2-dqmp counterparts (IC₅₀ > 100 μM on both lines) [1] makes 8-dqmp the essential ligand precursor for ionic metal complexes in this chemical space. This scenario is relevant for groups exploring charged metal complexes as alternatives to neutral cisplatin analogs, where the protonated quinolinium cation may facilitate aqueous solubility and cellular uptake via mechanisms unavailable to neutral species. Procurement of 8-dqmp is mandatory for this application, as the 2-isomer yields biologically inert ionic complexes.

Thermally Responsive Metal Complex Formulations Exploiting the 8-dqmp-Specific Dimerization Pathway

The unique thermal conversion of 8-dqmp quinolinium salts [8-dqmpH]₂[PdX₄] to dimeric [8-dqmpH]₂[Pd₂X₆] at ~100 °C, a transformation absent in 2-dqmp systems [1], opens opportunities for thermally triggered solid-state transformations. This property is relevant for researchers developing thermoresponsive prodrug formulations, solid-state reactivity studies, or thermal processing protocols where a well-defined structural rearrangement at a moderate temperature threshold can be exploited. The 2-quinolyl isomer cannot serve this function, as its salt complexes follow a different decomposition pathway without forming the hexahalogenodimetallic species.

High-Resolution Structural and Computational Modeling of Metal–Phosphonate Interactions

The availability of a high-quality single-crystal X-ray structure for trans-[PtCl₂(8-dqmp)₂] (R = 3.02%, Pt–N = 2.042(4) Å, Pt–Cl = 2.306(1) Å, dihedral angle 65.1(1)°) [1] provides a validated experimental reference for density functional theory (DFT) calculations, molecular docking studies, and force-field parameterization of metal–phosphonate interactions. The unusually short Pt···H contact (2.309(5) Å) [1] offers a specific structural feature for testing computational methods. No equivalent high-resolution structure exists for the 2-dqmp platinum analog, making 8-dqmp the only isomer suited for structure-guided computational work in this ligand class.

Application
Selection Property
Validation Focus
Pt(II)/Pd(II) metallodrug design
Exclusive monodentate N-donor; predictable trans geometry
Absence of geometric isomers; single-species complex characterization
Ionic platinum/palladium complex synthesis
8-substitution required for potent ionic salt activity
Cytostatic endpoint response in KB and L1210 models
Thermoresponsive solid-state studies
Unique thermal dimerization at ~100 °C
TG/DTA profile; hexahalogenodimetallic species formation
Computational modeling benchmark
High-resolution X-ray structure (R=3.02%) with Pt···H contact
DFT parameterization; metal–phosphonate interaction geometry
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